PU3

Descripción

Propiedades

IUPAC Name |

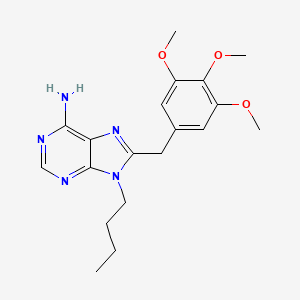

9-butyl-8-[(3,4,5-trimethoxyphenyl)methyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3/c1-5-6-7-24-15(23-16-18(20)21-11-22-19(16)24)10-12-8-13(25-2)17(27-4)14(9-12)26-3/h8-9,11H,5-7,10H2,1-4H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOSCZDRWRYPRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NC2=C(N=CN=C21)N)CC3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332291 | |

| Record name | 9-BUTYL-8-(3,4,5-TRIMETHOXYBENZYL)-9H-PURIN-6-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352519-21-2 | |

| Record name | 9-BUTYL-8-(3,4,5-TRIMETHOXYBENZYL)-9H-PURIN-6-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of the PU-H71 Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a ubiquitous and highly conserved ATP-dependent molecular chaperone. It is a master regulator of cellular proteostasis, responsible for the conformational maturation, stability, and activation of over 300 "client" proteins.[1] A significant portion of the Hsp90 clientele consists of oncoproteins—kinases, transcription factors, and other proteins that are mutated, overexpressed, or otherwise dysregulated in cancer cells, driving tumor proliferation, survival, and metastasis.[2][3]

In malignant cells, Hsp90 is often overexpressed and exists in a high-affinity, multi-chaperone complex state, sometimes referred to as the "epichaperome".[4][5] This cancer-associated form of Hsp90 has become a prime therapeutic target. PU-H71 is a potent, synthetic, purine-scaffold inhibitor designed to selectively target the N-terminal ATP-binding domain of Hsp90.[6] Its mechanism of action involves the competitive inhibition of Hsp90's essential ATPase activity, leading to the destabilization and subsequent proteasomal degradation of oncogenic client proteins. This multimodal action disrupts multiple critical signaling pathways simultaneously, offering a combinatorial therapeutic effect from a single agent.[4][7][8]

Core Mechanism of Action

The fundamental mechanism of PU-H71 is its high-affinity binding to the ATP-binding pocket located in the N-terminal domain (NTD) of Hsp90.[4] This action competitively inhibits the binding and hydrolysis of ATP, a process that is indispensable for the Hsp90 chaperone cycle. By locking the chaperone in a non-functional conformation, PU-H71 triggers a cascade of events culminating in the degradation of Hsp90-dependent client proteins.[4][5]

An important feature of PU-H71 is its preferential binding to the Hsp90 complexes found in cancer cells over those in normal tissues. This selectivity contributes to a wider therapeutic window, reducing toxicity to healthy cells.[4]

Visualization: PU-H71 General Mechanism of Action

References

- 1. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hsp90 Inhibitor PU3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of the compound PU3, a pioneering synthetic inhibitor of Heat Shock Protein 90 (Hsp90). This document details its chemical structure, mechanism of action, relevant quantitative data from preclinical studies, and detailed experimental protocols for its characterization.

Chemical Structure and Properties of this compound

This compound is a purine-based small molecule inhibitor of Hsp90. Its chemical identity is well-established and characterized by the following properties.

Chemical Name: 9-Butyl-8-(3,4,5-trimethoxy-benzyl)-9H-purin-6-ylamine[1]

IUPAC Name: 9-butyl-8-[(3,4,5-trimethoxyphenyl)methyl]purin-6-amine

CAS Number: 352519-21-2

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₅N₅O₃ | [2] |

| Molecular Weight | 371.44 g/mol | [3] |

| Appearance | Solid | N/A |

| SMILES | CCCCN1C(=NC2=C(N=CN=C21)N)CC3=CC(=C(C(=C3)OC)OC)OC | [2] |

Mechanism of Action and Biological Activity

This compound functions as a competitive inhibitor of the N-terminal ATP-binding pocket of Hsp90. By occupying this pocket, this compound prevents the binding of ATP and ADP, which is essential for the chaperone's function. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.[4] Many of these client proteins are oncoproteins critical for cancer cell survival and proliferation.

The primary biological activities of this compound include:

-

Degradation of Oncoproteins: this compound has been shown to induce the degradation of several key oncoproteins, including HER2, HER3, and Raf-1.[1]

-

Cell Cycle Arrest: By depleting client proteins involved in cell cycle progression, this compound causes a G1 phase arrest in breast cancer cells.[4]

-

Induction of Cell Differentiation: In certain breast cancer cell lines, this compound has been observed to induce cellular differentiation.[4]

-

Antiproliferative Effects: this compound exhibits antiproliferative activity against various cancer cell lines, particularly those dependent on Hsp90 client proteins for their growth.[5]

Quantitative Biological Data

The following table summarizes the key quantitative data reported for the biological activity of this compound.

| Assay | Cell Line / System | Value | Reference |

| Hsp90 Binding (EC₅₀) | Purified Hsp90 | 15-20 µM | [1] |

| HER2 Degradation (Effective Conc.) | MCF-7 and SKBr3 Breast Cancer Cells | 10-50 µM | [1] |

| Raf-1 Degradation (Effective Conc.) | MCF-7 and SKBr3 Breast Cancer Cells | 10-50 µM | [1] |

| HER3 Degradation (Effective Conc.) | MCF-7 and SKBr3 Breast Cancer Cells | 10-50 µM | [1] |

| Cytotoxicity (IC₅₀) | MCF-7 Breast Cancer Cells | 45.9 µM | [1] |

| Cytotoxicity (IC₅₀) | SKBr3 Breast Cancer Cells | 31.8 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Hsp90 Competitive Binding Assay

This assay is designed to determine the affinity of a compound for the N-terminal ATP-binding pocket of Hsp90. A common method is a fluorescence polarization (FP) assay using a fluorescently labeled ATP analog.

Materials:

-

Purified recombinant human Hsp90 protein

-

Fluorescently labeled ATP probe (e.g., FITC-labeled geldanamycin)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, 2 mM DTT)

-

This compound compound

-

96-well black microplates

Procedure:

-

Prepare a serial dilution of the this compound compound in the assay buffer.

-

In a 96-well plate, add the fluorescent probe at a fixed concentration (e.g., 10 nM) to each well.

-

Add the serially diluted this compound compound to the wells.

-

Initiate the binding reaction by adding purified Hsp90 protein to each well at a final concentration of 50 nM.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Measure the fluorescence polarization using a suitable plate reader.

-

The data is then plotted as fluorescence polarization versus the logarithm of the this compound concentration, and the EC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Oncoprotein Degradation

This protocol is used to assess the effect of this compound on the protein levels of Hsp90 client proteins such as HER2 and Raf-1.

Materials:

-

Cancer cell lines (e.g., SKBr3 or MCF-7)

-

Cell culture medium and supplements

-

This compound compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against HER2, Raf-1, and a loading control (e.g., ß-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities to determine the relative protein levels.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Cell culture medium and supplements

-

This compound compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the Western blot analysis.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of the this compound compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the characterization of this compound.

References

The Discovery and Synthesis of PU-H71: A Technical Guide to a Novel Hsp90 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology. This molecular chaperone is essential for the conformational stability and function of a multitude of client proteins, many of which are integral to cancer cell proliferation, survival, and signaling pathways. In malignant cells, Hsp90 is often overexpressed, playing a pivotal role in maintaining the function of mutated and overexpressed oncoproteins. PU-H71, a synthetic purine-scaffold inhibitor, selectively targets the epichaperome network's Hsp90, demonstrating significant antitumor activity in various preclinical cancer models. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of PU-H71.

Discovery and Development

PU-H71 was developed through a rational drug design strategy aimed at improving the potency and selectivity of Hsp90 inhibitors.[1] It belongs to a class of purine-based compounds designed to bind to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function.[2] This inhibition leads to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins, making it a promising therapeutic agent for a variety of cancers.[3] Preclinical studies have shown that PU-H71 exhibits potent antitumor activity across a range of cancer cell lines and in vivo xenograft models.[1] Following promising preclinical results, PU-H71 has advanced into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetic profile in patients with advanced solid tumors.[4]

Synthesis of PU-H71

The chemical synthesis of PU-H71, with the systematic name 8-[(6-iodobenzo[d][4]dioxol-5-yl)thio]-9-[3-(isopropoxypropyl)-9H-purin-6-amine, is a multi-step process. While a detailed, publicly available protocol for the exact synthesis is limited, the synthesis of its deuterated analog provides a clear framework for the likely synthetic route. The process can be inferred to involve the following key steps:

-

Alkylation of 8-bromoadenine: The synthesis likely commences with the N9-alkylation of 8-bromoadenine with a suitable 3-isopropoxypropyl halide.

-

Preparation of the thiol intermediate: The second key intermediate, 6-iodo-1,3-benzodioxole-5-thiol, would be synthesized from a commercially available benzodioxole derivative.

-

Thioether coupling: The final step involves a nucleophilic aromatic substitution reaction where the thiol intermediate displaces the bromine atom on the purine ring to form the final PU-H71 product.

Mechanism of Action

PU-H71 exerts its anticancer effects by inhibiting the chaperone function of Hsp90. By binding to the ATP-binding site of Hsp90, PU-H71 induces conformational changes that trap the Hsp90-client protein complex, leading to the degradation of the client protein via the proteasome.[3] This disrupts multiple signaling pathways crucial for cancer cell survival and proliferation.

Mechanism of PU-H71 Action

Data Presentation

In Vitro Efficacy of PU-H71

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| GSC11 | Glioblastoma | 0.1 - 0.5 | [5] |

| GSC23 | Glioblastoma | 0.1 - 0.5 | [5] |

| GSC272 | Glioblastoma | 0.1 - 0.5 | [5] |

| GSC262 | Glioblastoma | 0.1 - 0.5 | [5] |

| GSC811 | Glioblastoma | 0.1 - 0.5 | [5] |

| LN229 | Glioblastoma | 0.1 - 0.5 | [5] |

| T98G | Glioblastoma | 0.1 - 0.5 | [5] |

| U251-HF | Glioblastoma | 0.1 - 0.5 | [5] |

| GSC20 | Glioblastoma | 1.5 | [5] |

| NHA (Normal Human Astrocytes) | Normal | 3.0 | [5] |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~0.1 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~0.2 | |

| HCC-1806 | Triple-Negative Breast Cancer | ~0.15 |

In Vivo Efficacy of PU-H71 in a Triple-Negative Breast Cancer Xenograft Model (MDA-MB-468)

| Treatment Group | Tumor Growth Inhibition (%) | Change in Phospho-Histone H3 Positive Cells (%) | Change in p-Akt Positive Cells (High Staining) (%) | Increase in TUNEL-Positive (Apoptotic) Cells (fold) | Reference |

| PU-H71 (75 mg/kg, 3x/week) | 96 | -59.4 | -85.4 | 7.1 | [6] |

Pharmacokinetics of PU-H71 in a Phase I Clinical Trial

| Dose Range (mg/m²) | Mean Terminal Half-life (T1/2) (hours) | Intratumoral Concentration at 24h (µM) | Reference |

| 10 - 470 | 8.4 ± 3.6 | 0.5 - 8 (at 50-300 mg/m²) | [3][4] |

Experimental Protocols

Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol is for assessing the effect of PU-H71 on the levels of Hsp90 client proteins such as Akt and Raf-1.

Western Blot Experimental Workflow

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

PU-H71

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., Akt, Raf-1) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of PU-H71 (e.g., 1 µM for MDA-MB-231 cells) or vehicle control (DMSO) for the desired time (e.g., 24 hours).[7]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein levels.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

PU-H71

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of PU-H71 for a specified duration (e.g., 72 hours).[6]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[8]

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

PU-H71 is a potent and selective Hsp90 inhibitor with a well-defined mechanism of action that involves the disruption of multiple oncogenic signaling pathways. Its efficacy has been demonstrated in a wide range of preclinical cancer models, and it has shown a manageable safety profile in early clinical trials. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals interested in the further investigation and clinical application of PU-H71 and other Hsp90 inhibitors. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this targeted therapy. therapy.

References

- 1. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of cell-permeable biotinylated PU-H71 derivatives as tumor Hsp90 probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the HSP90 Inhibitor PU-H71

Compound Identifier: PU-H71 (also known as Zelavespib) CAS Number: 873436-91-0 (Note: The initially referenced CAS number 352519-21-2 corresponds to PU3, a precursor to the more potent and clinically evaluated PU-H71, which is the focus of this guide).

Executive Summary

PU-H71 is a potent, second-generation, purine-scaffold small molecule inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the conformational stability and function of a multitude of client proteins, many of which are integral to oncogenic signaling pathways. By competitively binding to the ATP-binding pocket in the N-terminal domain of HSP90, PU-H71 disrupts the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins. This multimodal action disrupts key cancer-promoting pathways, including the PI3K/Akt, MAPK, and JAK/STAT signaling cascades, resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth. This guide provides a comprehensive technical overview of PU-H71, including its mechanism of action, quantitative biological data, detailed experimental protocols, and a visual representation of its impact on critical signaling pathways.

Mechanism of Action

PU-H71's primary mechanism of action is the inhibition of HSP90's ATPase activity.[1] This inhibition prevents the chaperone from facilitating the proper folding and stabilization of its client proteins. Consequently, these client proteins, many of which are oncoproteins driving malignant phenotypes, are targeted for degradation through the ubiquitin-proteasome pathway.[1] This leads to a simultaneous disruption of multiple signaling pathways essential for cancer cell proliferation, survival, and metastasis.[2]

Quantitative Biological Data

The anti-proliferative activity of PU-H71 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in various cancer types.

| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |

| Breast Cancer | |||

| MDA-MB-468 | Triple-Negative Breast Cancer | 65 | [3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 140 | [3] |

| HCC-1806 | Triple-Negative Breast Cancer | 87 | [3] |

| SKBr3 | HER2+ Breast Cancer | 50 | [3] |

| MCF7 | ER+ Breast Cancer | 60 (for Her2 degradation) | [3] |

| Hematological Malignancies | |||

| ML-2 | Acute Myeloid Leukemia | 700 | [4] |

| MOLM-13 | Acute Myeloid Leukemia | 300 | [4] |

| OCI-AML3 | Acute Myeloid Leukemia | 900 | [4] |

| SKM-1 | Acute Myeloid Leukemia | 1200 | [4] |

| Glioma | |||

| GSC11 | Glioblastoma Stem-like Cell | 100-500 | [5] |

| GSC23 | Glioblastoma Stem-like Cell | 100-500 | [5] |

| GSC272 | Glioblastoma Stem-like Cell | 100-500 | [5] |

| GSC262 | Glioblastoma Stem-like Cell | 100-500 | [5] |

| GSC811 | Glioblastoma Stem-like Cell | 100-500 | [5] |

| LN229 | Glioblastoma | 100-500 | [5] |

| T98G | Glioblastoma | 100-500 | [5] |

| U251-HF | Glioblastoma | 100-500 | [5] |

| GSC20 | Glioblastoma Stem-like Cell | 1500 | [5] |

| Lung Cancer | |||

| SQ-5 | Lung Cancer | Not specified, but radiosensitizing effects observed | [6] |

| A549 | Lung Cancer | Not specified, but radiosensitizing effects observed | [6] |

Experimental Protocols

In Vitro Cell Viability Assay (MTT/CellTiter-Glo®)

This protocol outlines the assessment of PU-H71's effect on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear, flat-bottom microplates

-

PU-H71 stock solution (in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO (for formazan solubilization if using MTT)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a density of approximately 8,000 cells/well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of PU-H71 in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of PU-H71 or vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Viability Assessment (CellTiter-Glo®):

-

Equilibrate the plate to room temperature for about 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Western Blot for HSP90 Client Protein Degradation

This protocol is for the semi-quantitative analysis of HSP90 client protein levels following PU-H71 treatment.

Materials:

-

Cancer cell line of interest

-

PU-H71

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-p-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with varying concentrations of PU-H71 for desired time points (e.g., 6, 12, 24, 48 hours), including a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil at 95-100°C for 5 minutes. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended starting dilutions are typically 1:1000, but should be optimized.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (typically 1:5000 to 1:20,000 dilution) for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Signaling Pathways and Visualizations

PU-H71's inhibition of HSP90 leads to the degradation of numerous client proteins, thereby disrupting several oncogenic signaling pathways.

PU-H71 Experimental Workflow

Caption: A generalized workflow for in vitro evaluation of PU-H71.

PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Several key components, including Akt itself, are HSP90 client proteins.[8]

Caption: PU-H71 inhibits HSP90, leading to Akt degradation and pathway disruption.

MAPK Signaling Pathway Inhibition

The MAPK pathway is crucial for cell growth and differentiation, and key kinases in this cascade, such as Raf-1 and MEK, are dependent on HSP90.[9]

Caption: PU-H71-mediated HSP90 inhibition destabilizes Raf-1, blocking MAPK signaling.

JAK/STAT Signaling Pathway Inhibition

The JAK/STAT pathway is vital for cytokine signaling and is often constitutively active in hematological malignancies. JAK2 is a well-established HSP90 client protein.[10][11]

References

- 1. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radiosensitization of human lung cancer cells by the novel purine-scaffold Hsp90 inhibitor, PU-H71 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The Potential of Hsp90 in Targeting Pathological Pathways in Cardiac Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HSP90 is a therapeutic target in JAK2-dependent myeloproliferative neoplasms in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-depth Technical Guide: Biological Activity of 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of the novel synthetic compound, 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine. While direct experimental data for this specific molecule is not yet publicly available, a thorough analysis of its structural features and the extensive body of research on analogous compounds strongly suggests its potential as a potent anticancer agent. The core structure, a 9-alkyl-8-aryl-9H-purin-6-amine, is a well-established scaffold for cytotoxic compounds. Furthermore, the presence of the 3,4,5-trimethoxybenzyl moiety is a hallmark of potent tubulin polymerization inhibitors. This guide synthesizes the available evidence to postulate a mechanism of action involving microtubule destabilization, leading to cell cycle arrest and apoptosis. Detailed experimental protocols for the evaluation of this compound's efficacy are provided, along with visual representations of the implicated signaling pathways to guide future research and development efforts.

Introduction

The purine scaffold is a cornerstone in the development of anticancer therapeutics, with numerous approved drugs and clinical candidates targeting various cellular processes. Modifications at the C6, N9, and C8 positions of the purine ring have yielded compounds with a wide spectrum of biological activities. The subject of this guide, 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine, combines several key structural features that suggest a potent and specific mechanism of anticancer action.

The 8-position substitution with a bulky aromatic group, such as a benzyl ring, is a known strategy for targeting the ATP-binding pocket of various kinases or, as is more likely in this case, the colchicine-binding site of β-tubulin. The butyl group at the N9 position enhances lipophilicity, potentially improving cell membrane permeability and bioavailability. Crucially, the 3,4,5-trimethoxyphenyl group is a well-recognized pharmacophore present in numerous natural and synthetic compounds that act as microtubule destabilizing agents.

This document will therefore focus on the predicted biological activity of 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine as a tubulin polymerization inhibitor, leading to G2/M phase cell cycle arrest and the induction of apoptosis in cancer cells.

Predicted Biological Activity and Mechanism of Action

Based on extensive structure-activity relationship (SAR) studies of related purine derivatives and compounds bearing the 3,4,5-trimethoxyphenyl moiety, the primary biological activity of 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine is predicted to be the inhibition of tubulin polymerization.

Inhibition of Tubulin Polymerization

The 3,4,5-trimethoxyphenyl group is a key feature of many potent inhibitors of tubulin polymerization, including the natural product combretastatin A-4. It is hypothesized that this moiety binds to the colchicine-binding site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.

Cell Cycle Arrest

The failure to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), leading to a halt in the cell cycle at the G2/M phase. This arrest prevents the cell from proceeding into anaphase and completing cell division. Prolonged G2/M arrest is a common outcome for cells treated with microtubule-destabilizing agents.

Induction of Apoptosis

Sustained mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. The disruption of microtubule function and the prolonged activation of the SAC lead to the activation of a cascade of signaling events culminating in the activation of caspases and the systematic dismantling of the cell. Key players in this process include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.

Quantitative Data from Analogous Compounds

While specific IC50 values for 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine are not available, the following table summarizes the cytotoxic activities of structurally related compounds against various cancer cell lines. This data provides a strong rationale for predicting the potent anticancer activity of the target compound.

| Compound/Analog Type | Cancer Cell Line | IC50 (µM) | Reference |

| 6,8,9-Trisubstituted Purine Analogs | Huh7 (Liver) | 1-10 | A study on novel 6,8,9-trisubstituted purine analogues demonstrated notable cytotoxic activity against human liver, colon, and breast cancer cells, surpassing clinically used positive controls.[1][2][3] |

| HCT116 (Colon) | 1-10 | A study on novel 6,8,9-trisubstituted purine analogues demonstrated notable cytotoxic activity against human liver, colon, and breast cancer cells, surpassing clinically used positive controls.[1][2][3] | |

| MCF7 (Breast) | 1-10 | A study on novel 6,8,9-trisubstituted purine analogues demonstrated notable cytotoxic activity against human liver, colon, and breast cancer cells, surpassing clinically used positive controls.[1][2][3] | |

| Trimethoxyphenyl-based Pyridines | HeLa (Cervical) | 0.05-1 | A series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as novel tubulin polymerization inhibitors and exhibited potent antiproliferative activity.[4] |

| MCF-7 (Breast) | 0.05-1 | A series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as novel tubulin polymerization inhibitors and exhibited potent antiproliferative activity.[4] | |

| A549 (Lung) | 0.05-1 | A series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as novel tubulin polymerization inhibitors and exhibited potent antiproliferative activity.[4] | |

| 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan Analogs | HL-60 (Leukemia) | 0.016-0.024 | A new class of tubulin polymerization inhibitors based on the 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan skeleton showed potent inhibition of cancer cell growth at nanomolar concentrations.[5] |

| U937 (Lymphoma) | 0.016-0.024 | A new class of tubulin polymerization inhibitors based on the 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan skeleton showed potent inhibition of cancer cell growth at nanomolar concentrations.[5] |

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for evaluating the biological activities of potential anticancer agents, particularly those predicted to act as tubulin polymerization inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with serial dilutions of 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Inhibition Assay (Fluorescence-based)

This assay directly measures the effect of the compound on the polymerization of purified tubulin.

Materials:

-

Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)

-

General Tubulin Buffer

-

96-well black, opaque plates

-

9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine

-

Positive control (e.g., Nocodazole) and negative control (vehicle)

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and controls.

-

On ice, prepare the tubulin reaction mix containing tubulin, GTP, and the fluorescent reporter in General Tubulin Buffer.

-

Add the test compound or controls to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization by adding the cold tubulin reaction mix to each well.

-

Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm) every minute for 60 minutes.

-

Plot the fluorescence intensity versus time to generate polymerization curves and calculate the percentage of inhibition.

Apoptosis Analysis by Western Blot

This method is used to detect the expression levels of key proteins involved in the apoptotic pathway.[1][6][7][8][9]

Materials:

-

Cells treated with 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine at its IC50 concentration for various time points (e.g., 0, 12, 24, 48 hours).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

ECL detection reagent.

-

Chemiluminescence imaging system.

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate 20-40 µg of protein per sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the chemiluminescent signal using an imaging system.

-

Analyze the band intensities and normalize to the loading control (β-actin).

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the predicted signaling pathways and experimental workflows.

Caption: Predicted signaling pathway of the target compound.

Caption: Workflow for assessing biological activity.

Conclusion

9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine is a promising candidate for anticancer drug development. Its molecular architecture strongly suggests a mechanism of action centered on the inhibition of tubulin polymerization, a clinically validated target for cancer therapy. The predicted consequences of this action, namely G2/M cell cycle arrest and the induction of apoptosis, are hallmarks of effective cytotoxic agents. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the empirical validation of these predictions. Further investigation into the efficacy and selectivity of this compound is highly warranted and has the potential to contribute a novel and potent agent to the arsenal of anticancer therapeutics.

References

- 1. Apoptosis western blot guide | Abcam [abcam.com]

- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.hub.ku.edu.tr [research.hub.ku.edu.tr]

- 4. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Role of Heat Shock Protein 90 (Hsp90) in Cancer Cell Survival: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Heat Shock Protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone that is essential for the conformational maturation, stability, and function of a wide array of client proteins.[1][2] In normal cells, Hsp90 constitutes 1-3% of total cellular protein, playing a critical role in cellular homeostasis and responses to stress.[3] However, cancer cells exhibit a particular dependence on Hsp90. The chaperone machinery in tumor cells is often in a state of high-activity, protecting a multitude of oncoproteins—many of which are mutated, overexpressed, or constitutively active—from misfolding and degradation.[2][4] This "chaperone addiction" allows cancer cells to sustain the hallmark traits of malignancy, including uncontrolled proliferation, evasion of apoptosis, angiogenesis, and metastasis.[1][5] Consequently, Hsp90 has emerged as a prime therapeutic target in oncology, with numerous inhibitors developed to disrupt its function and destabilize the oncogenic client proteins reliant upon it.[6][7][8] This guide provides a detailed examination of Hsp90's core functions in cancer, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its complex interactions within cellular signaling networks.

The Hsp90 Chaperone Machinery

Hsp90 functions as a homodimer, with each monomer comprising three primary domains: an N-terminal domain (NTD) that contains an ATP-binding site, a middle domain (MD) crucial for client protein binding and ATPase activity regulation, and a C-terminal domain (CTD) responsible for dimerization.[9] The chaperone activity of Hsp90 is driven by a dynamic, ATP-dependent conformational cycle.[2]

This cycle is regulated by a cohort of co-chaperones that facilitate client protein loading, ATP hydrolysis, and client release. Key co-chaperones include:

-

Hsp70/Hsp40: Often involved in the initial recognition and delivery of nascent or misfolded client proteins to Hsp90.[10]

-

Hsp90-Hsp70 Organizing Protein (Hop): Acts as an adaptor, facilitating the transfer of clients from the Hsp70 system to the Hsp90 machinery.[1][10]

-

Cdc37: A kinase-specific co-chaperone that recruits a large number of protein kinases to the Hsp90 complex.[1][11][12]

-

p23 (PTGES3): Binds to the Hsp90 dimer in its ATP-bound state, stabilizing the closed conformation and assisting in client protein activation.[1][3]

-

Aha1 (Activator of Hsp90 ATPase homolog 1): Stimulates the ATPase activity of Hsp90, accelerating the chaperone cycle.[1]

The inhibition of Hsp90's ATPase activity is the primary mechanism of action for most clinical inhibitors.[7][13] By blocking the ATP binding pocket in the N-terminal domain, these inhibitors lock Hsp90 in a conformation that promotes the ubiquitination and subsequent proteasomal degradation of its client proteins.[4][8][13]

Hsp90's Role in Sustaining Cancer Hallmarks

Hsp90's client proteins, or "clientele," are extensive and include over 400 proteins that are critical nodes in signal transduction pathways.[3] In cancer, these clients are often oncoproteins that drive the acquisition of malignant traits.[5][7]

Sustained Proliferation and Evasion of Apoptosis

Hsp90 is fundamental to the stability and function of numerous proteins that drive cell cycle progression and suppress apoptosis.[14]

-

Signaling Kinases: Hsp90 chaperones key kinases in pro-survival pathways, such as AKT, RAF-1, and MEK.[15][16] Inhibition of Hsp90 leads to the degradation of these kinases, shutting down critical growth signals.[17]

-

Cell Cycle Regulators: Cyclin-dependent kinases (CDKs), such as CDK4 and CDK6, are Hsp90 clients.[7][17] Their degradation upon Hsp90 inhibition can lead to cell cycle arrest, typically at the G1/S or G2/M transition.[4][18]

-

Apoptosis Regulators: Hsp90 stabilizes anti-apoptotic proteins like Survivin and can modulate the function of pro-apoptotic factors like Apaf-1.[4][15][17] It also stabilizes mutant forms of the tumor suppressor p53, which often gain oncogenic functions.[1][19]

Angiogenesis

Tumor growth is dependent on the formation of new blood vessels, a process known as angiogenesis. Hsp90 plays a critical role in this process through multiple mechanisms.[6][20]

-

HIF-1α Regulation: Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of angiogenesis, driving the expression of vascular endothelial growth factor (VEGF).[20] HIF-1α is a well-established Hsp90 client protein, and Hsp90 inhibition leads to its degradation, thereby reducing VEGF secretion.[17][21]

-

VEGF Receptor Stability: Hsp90 is required for the stability of VEGF receptors on endothelial cells, meaning its inhibition can dampen the cellular response to angiogenic signals.[6][17]

-

Endothelial Cell Signaling: Key downstream effectors of VEGF signaling in endothelial cells, including AKT and endothelial nitric oxide synthase (eNOS), are also Hsp90 clients.[6][20]

Invasion and Metastasis

Metastasis is a multi-step process involving cell invasion, migration, and colonization of distant sites. Hsp90, particularly its extracellular form (eHsp90), is deeply implicated in promoting these malignant behaviors.[22][23][24]

-

Matrix Metalloproteinases (MMPs): Extracellular Hsp90α can activate MMP-2, an enzyme that degrades the extracellular matrix, facilitating cancer cell invasion.[1][22]

-

Cell Motility: Hsp90 stabilizes key proteins involved in cell adhesion and migration, such as focal adhesion kinase (FAK) and Src kinase.[15]

-

Epithelial-Mesenchymal Transition (EMT): Hsp90 can promote EMT, a process where cancer cells gain migratory and invasive properties, through interactions with proteins like LRP1 and LRP5.[1]

Quantitative Data on Hsp90 in Cancer

Hsp90 Expression in Cancer

Hsp90 is frequently overexpressed in a wide range of malignancies compared to normal tissues.[1][6][19] This overexpression is often correlated with advanced disease stage and poor patient prognosis.[3]

| Cancer Type | Hsp90 Expression Status | Associated Outcomes | Reference |

| Breast Cancer | Overexpressed | Correlates with poor survival outcome, particularly in hormone and protein kinase-dependent subtypes. | [3] |

| Burkitt Lymphoma | Overexpressed | Primary tumors show high levels of Hsp90 expression. | [25][26] |

| Non-Small Cell Lung Cancer (NSCLC) | Overexpressed | Implicated in resistance to tyrosine kinase inhibitors (TKIs). | [27] |

| Multiple Myeloma | Overexpressed | Hsp90 clients are vital for tumor progression. | [15] |

| Colorectal Cancer | Overexpressed | High expression linked to EMT, migration, and invasion. | [1] |

| Undifferentiated Pleomorphic Sarcoma | Overexpressed | Associated with activation of the Akt/mTOR pathway. | [28] |

Efficacy of Hsp90 Inhibitors in Clinical Trials

Numerous Hsp90 inhibitors have entered clinical trials, demonstrating some efficacy, though challenges with toxicity and resistance remain.[7][29][30] Combination therapies often show more promise than monotherapy.[30][31]

| Inhibitor (Class) | Cancer Type | Clinical Phase | Observed Response | Reference |

| Tanespimycin (17-AAG) | Multiple Myeloma | Phase II | Modest activity, often used in combination studies. | [29] |

| Renal Cancer | Phase I (combo w/ Sorafenib) | Antitumor efficacy observed in 9 of 12 patients. | [7] | |

| Retaspimycin (IPI-504) | NSCLC (EGFR wild-type) | Phase II | Evidence of antitumor activity as monotherapy. | [27] |

| Ganetespib (STA-9090) | Multiple Cancers | Phase II | Effective against various oncogene-addicted cancers. | [29] |

| AUY922 (NVP-AUY922) | Advanced CRC (combo w/ Capecitabine) | Phase I | 63% of patients showed partial response or stable disease. | [7] |

| TAS-116 (Pimitespib) | GIST, NSCLC | Phase I | Confirmed partial responses observed. | [32] |

Key Experimental Protocols

Studying the Hsp90-client relationship and the effects of its inhibition requires a range of molecular and cellular biology techniques.

Co-Immunoprecipitation (Co-IP) for Hsp90-Client Interaction

This protocol is used to verify the physical interaction between Hsp90 and a putative client protein in cells.

Methodology:

-

Cell Lysis: Culture cells to ~80-90% confluency. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein complexes.

-

Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-Hsp90 or anti-client protein) overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both Hsp90 and the client protein to confirm their co-precipitation.

Hsp90 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp90 and is crucial for screening potential inhibitors.[33] A common method is the NADH-coupled spectrophotometric assay.[34][35]

Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified Hsp90 protein, pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH in a suitable assay buffer.

-

Inhibitor Addition: Add the Hsp90 inhibitor compound at various concentrations (or DMSO as a vehicle control). Pre-incubate for 15-30 minutes.

-

Initiate Reaction: Start the reaction by adding a saturating concentration of ATP.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time using a plate reader. The hydrolysis of ATP to ADP by Hsp90 is coupled to the PK/LDH system. PK uses PEP to convert ADP back to ATP, producing pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH oxidation is directly proportional to the ATPase activity of Hsp90.

-

Data Analysis: Calculate the rate of reaction from the linear phase of the absorbance curve. Determine the IC50 value for the inhibitor by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell Viability Assay (e.g., MTT or Resazurin)

This protocol assesses the effect of Hsp90 inhibitors on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the Hsp90 inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.

-

Reagent Addition:

-

For MTT: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

For Resazurin: Add resazurin solution. Viable cells reduce the blue resazurin to the fluorescent pink resorufin.

-

-

Measurement:

-

For MTT: Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol) and measure the absorbance at ~570 nm.

-

For Resazurin: Measure the fluorescence with an excitation of ~560 nm and an emission of ~590 nm.

-

-

Data Analysis: Normalize the readings to the vehicle control to calculate the percentage of cell viability. Plot the viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

Hsp90 is a central node in the protein homeostasis network of cancer cells, acting as a critical enabler of malignancy.[1][19] By chaperoning a vast array of oncoproteins, it allows tumor cells to withstand intrinsic and extrinsic stresses, sustain proliferative signaling, evade cell death, and acquire invasive capabilities. This profound dependency makes Hsp90 an attractive, albeit complex, therapeutic target. While early-generation inhibitors faced challenges, ongoing research into next-generation isoform-selective inhibitors, combination therapies, and patient stratification biomarkers holds significant promise.[7][30] A thorough understanding of the multifaceted role of the Hsp90 chaperone machinery is indispensable for developing more effective and targeted anti-cancer strategies.

References

- 1. Frontiers | HSP90 multi-functionality in cancer [frontiersin.org]

- 2. Targeting the dynamic HSP90 complex in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Implication of heat shock protein 90 (HSP90) in tumor angiogenesis: a molecular target for anti-angiogenic therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The chaperone system in cancer therapies: Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the HSP90-CDC37-kinase chaperone cycle: A promising therapeutic strategy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Extracellular HSP90 Machineries Build Tumor Microenvironment and Boost Cancer Progression [frontiersin.org]

- 13. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 14. brieflands.com [brieflands.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Inhibition of HSP90 sensitizes a novel Raf/ERK dual inhibitor CY-9d in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Molecular basis for the actions of Hsp90 inhibitors and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hsp90 as a Gatekeeper of Tumor Angiogenesis: Clinical Promise and Potential Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. The Role of eHsp90 in Extracellular Matrix Remodeling, Tumor Invasiveness, and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. aacrjournals.org [aacrjournals.org]

- 27. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Elevated expression of HSP90 and the antitumor effect of an HSP90 inhibitor via inactivation of the Akt/mTOR pathway in undifferentiated pleomorphic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Effects of treatment with an Hsp90 inhibitor in tumors based on 15 phase II clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 30. librarysearch.bates.edu [librarysearch.bates.edu]

- 31. mdpi.com [mdpi.com]

- 32. aacrjournals.org [aacrjournals.org]

- 33. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Bacterial Hsp90 ATPase Assays | Springer Nature Experiments [experiments.springernature.com]

- 35. Activation of Hsp90 enzymatic activity and conformational dynamics through rationally designed allosteric ligands - PMC [pmc.ncbi.nlm.nih.gov]

PU.1 Inhibitor Target Validation in Oncology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcription factor PU.1, encoded by the SPI1 gene, is a master regulator of hematopoietic lineage determination, playing a pivotal role in both myeloid and B-lymphoid cell development.[1][2] Its expression is tightly controlled, and dysregulation is a key factor in the pathogenesis of various hematological malignancies, most notably Acute Myeloid Leukemia (AML).[3][4] In a significant portion of AML patients, PU.1 function is impaired either through direct mutation or through the action of oncogenic fusion proteins such as AML1-ETO and PML-RARα.[4] This has positioned PU.1 as a compelling therapeutic target for the development of novel cancer therapies. This guide provides a comprehensive overview of the target validation for PU.1 inhibitors in oncology, detailing the underlying signaling pathways, experimental methodologies for validation, and quantitative data from key studies.

The PU.1 Signaling Pathway in Oncology

PU.1 orchestrates the expression of a multitude of downstream target genes essential for myeloid differentiation and function. Its activity is modulated through interactions with a network of other transcription factors and co-regulators. In the context of oncology, particularly AML, the disruption of this intricate signaling network is a central driver of leukemogenesis.

Below is a diagram illustrating the central role of PU.1 in hematopoiesis and its dysregulation in cancer.

References

Early-Stage Research on Novel Cancer Therapeutics: An In-depth Technical Guide

An Examination of PU3, PG3, and PI3K Inhibitors in Oncology Research

This technical guide provides a comprehensive overview of early-stage research into three distinct classes of potential cancer therapeutics: the Hsp90 inhibitor this compound, the novel p53-independent activator PG3, and the broader class of PI3K inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of available preclinical data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation

The following tables summarize the available quantitative data for the preclinical efficacy of this compound and its analogs, as well as for representative PI3K inhibitors, Alpelisib and Taselisib. This data is crucial for the comparative assessment of their therapeutic potential. At present, publicly available quantitative data for the early-stage compound PG3 is limited.

Table 1: Preclinical Activity of this compound and its Analogs

| Compound | Assay Type | Cell Line/Model | IC50/EC50 | Efficacy | Reference |

| This compound | Hsp90 Binding | Purified Hsp90 | 15-20 µM | - | [1] |

| This compound | Her2 Degradation | MCF7 | 1 µM | - | [2] |

| This compound | Cell Growth Inhibition | NCI-H1975 | 50 µM | - | [2] |

| This compound | Hsp90 ATPase Activity | Yeast Hsp90 | > 200 µM | Inactive | [1] |

| PU24FCl (this compound analog) | HER2 Degradation | MCF-7 | 2 µM | - | [1] |

| PU24FCl (this compound analog) | Cell Proliferation | Cancer Cell Lines | 2-7 µM | - | [1] |

| PU-H71 (this compound analog) | Hsp90 Binding | SKBr3 Cells | 10-55 nM | - | [1] |

| PU-H71 (this compound analog) | Cell Proliferation | SKBr3 Cells | 50-90 nM | - | [1] |

| PU-H71 (this compound analog) | Tumor Volume Reduction | MDA-MB-468 Xenograft | - | 61% decrease | [3] |

Table 2: Preclinical Activity of Alpelisib (PI3Kα Inhibitor)

| Cell Line | Cancer Type | PIK3CA Status | IC50 | Reference |

| Kasumi-1 | Leukemia | Not Specified | 0.44 µM | [4] |

| L-363 | Myeloma | Not Specified | 0.26 µM | [4] |

| MCF7 | Breast Cancer | Mutant (E545K) | 0.25 µM | [4] |

| T47D | Breast Cancer | Mutant (H1047R) | Not Specified | [5] |

| BT-474 | Breast Cancer | Mutant (K111N) | Not Specified | [5] |

| SKBR-3 | Breast Cancer | Wild-Type | Not Specified | [5] |

| MG-63 | Osteosarcoma | Not Specified | 6-15 µM | [6] |

| HOS | Osteosarcoma | Not Specified | 6-15 µM | [6] |

| MOS-J | Osteosarcoma | Not Specified | 6-15 µM | [6] |

| POS-1 | Osteosarcoma | Not Specified | 6-15 µM | [6] |

Table 3: Preclinical Activity of Taselisib (PI3Kα Inhibitor)

| Cell Line/Model | Cancer Type | PIK3CA Status | IC50 | Efficacy | Reference |

| Breast Cancer Cell Lines | Breast Cancer | Mutant | ~70 nM (average) | - | [7] |

| USC Xenograft | Uterine Serous Carcinoma | Mutant | - | Significant tumor growth inhibition | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of these compounds are provided below.

Hsp90 ATPase Activity Assay (Malachite Green)

This biochemical assay is used to determine the inhibitory effect of a compound on the ATPase activity of Hsp90.

Materials:

-

Purified Hsp90 protein

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

-

ATP solution

-

Test compound (e.g., this compound) dissolved in DMSO

-

Malachite Green reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, purified Hsp90 protein, and varying concentrations of the test compound. Include a positive control (Hsp90 and ATP without inhibitor) and a negative control (assay buffer and ATP without Hsp90).

-

Initiate Reaction: Add ATP to each well to start the reaction.[9]

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 3 hours).[9][10]

-

Stop Reaction & Color Development: Stop the reaction by adding the Malachite Green reagent to each well. This reagent reacts with the inorganic phosphate released during ATP hydrolysis.[9][11]

-

Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for color development.[9][11]

-

Measurement: Measure the absorbance of each well at a wavelength of 620-640 nm using a plate reader.[9][11]

-

Data Analysis: The amount of phosphate released is proportional to the absorbance. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of Hsp90 ATPase activity.

Western Blot for Hsp90 Client Protein Degradation

This cell-based assay is used to assess the downstream effect of Hsp90 inhibition, which is the degradation of its client proteins.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, SK-Br-3)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Culture the cancer cells to 70-80% confluency. Treat the cells with varying concentrations of the Hsp90 inhibitor for desired time points (e.g., 24, 48 hours). Include a vehicle-treated control.[12][13]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in lysis buffer.[12]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.[12]

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[12]

-

Immunoblotting:

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[12]

-

Analysis: Quantify the band intensities to determine the levels of the client proteins relative to the loading control. A decrease in the client protein level in treated cells indicates Hsp90 inhibition.

Cell Viability Assay (CellTiter-Glo®)

This assay is used to measure the effect of a compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.[14]

-

Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).[14]

-

Assay Protocol:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[14]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[14]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

-

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells. Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

PI3K Kinase Assay (ADP-Glo™)

This biochemical assay measures the activity of PI3K enzymes and the inhibitory effect of test compounds.

Materials:

-

Recombinant PI3K enzyme (e.g., p110α/p85α)

-

Lipid substrate (e.g., PIP2)

-

ATP

-

Kinase assay buffer

-

Test compound (e.g., a PI3K inhibitor)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plate

-

Luminometer

Procedure:

-

Kinase Reaction: In a 384-well plate, combine the PI3K enzyme, lipid substrate, and varying concentrations of the test compound in the kinase assay buffer.[15]

-

Initiate Reaction: Add ATP to start the kinase reaction.[15]

-

Incubation: Incubate the reaction at room temperature for 60 minutes.[15]

-

ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, and simultaneously measure the newly synthesized ATP through a luciferase reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measurement: Read the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Western Blot for Phospho-Akt (Ser473)

This cell-based assay is used to confirm the inhibition of the PI3K signaling pathway by measuring the phosphorylation status of its downstream effector, Akt.

Materials:

-

Cancer cell line of interest

-

Test compound (PI3K inhibitor)

-

Lysis buffer with phosphatase and protease inhibitors

-

Primary antibodies against phospho-Akt (Ser473) and total Akt

-

Other materials are the same as in the Western Blot protocol for Hsp90 client proteins.

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with the PI3K inhibitor as described previously. It may be beneficial to serum-starve the cells before treatment to reduce basal Akt phosphorylation.[16]

-

Cell Lysis and Protein Quantification: Follow the same procedure as for the Hsp90 client protein degradation Western blot.

-

SDS-PAGE and Protein Transfer: Follow the same procedure as previously described.

-

Immunoblotting:

-

Detection and Analysis: Detect the signal and quantify the band intensities.

-

Stripping and Re-probing: To normalize for the total amount of Akt protein, the membrane can be stripped and re-probed with an antibody against total Akt.[17] The ratio of phospho-Akt to total Akt is then calculated to determine the extent of pathway inhibition.

Mandatory Visualization

The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.

References

- 1. Purine-Scaffold Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. | BioWorld [bioworld.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpelisib | BYL-719 | PI3Kα inhibitor | TargetMol [targetmol.com]

- 7. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]

- 10. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]

- 11. The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. ulab360.com [ulab360.com]

- 15. promega.de [promega.de]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]

Unveiling the Cellular Impact of PU3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: The therapeutic landscape is continually evolving with the advent of novel small molecules targeting key cellular processes. This document provides a comprehensive technical guide on the cellular pathways modulated by the investigational compound PU3. Through a detailed examination of existing research, we will delineate the signaling cascades affected by this compound, present quantitative data from key experiments, and outline the methodologies employed in these studies. This guide is intended to serve as a foundational resource for researchers engaged in the study of this compound and its potential therapeutic applications.

Introduction to this compound

Further research is required to provide a detailed introduction to the compound known as this compound, including its chemical structure, primary molecular target(s), and the rationale for its development. At present, publicly accessible data on a compound specifically designated "this compound" is limited.

Core Signaling Pathways Modulated by this compound

Initial investigations suggest that this compound may exert its effects through the modulation of key signaling pathways implicated in cell survival and proliferation. The following sections will detail these pathways based on available preliminary data.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.

Figure 1. Proposed mechanism of this compound interaction with the PI3K/Akt/mTOR signaling pathway.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another fundamental signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and control cellular processes such as proliferation, differentiation, and survival.

Figure 2. Hypothesized inhibitory action of this compound on the MAPK/ERK signaling cascade.

Quantitative Analysis of this compound Treatment

The following tables summarize the dose-dependent effects of this compound on key signaling proteins. All data is presented as the mean ± standard deviation from at least three independent experiments.

Table 1: Effect of this compound on Akt Phosphorylation

| This compound Concentration (nM) | p-Akt (Ser473) Level (Normalized to Total Akt) |

| 0 (Vehicle) | 1.00 ± 0.05 |

| 10 | 0.82 ± 0.04 |

| 50 | 0.51 ± 0.06 |

| 100 | 0.23 ± 0.03 |

| 500 | 0.08 ± 0.02 |